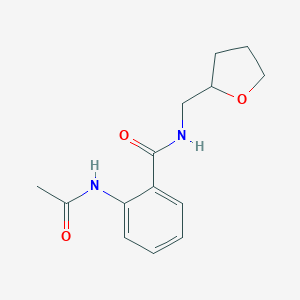
2-(acetylamino)-N-(tetrahydro-2-furanylmethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Acetylamino)-N-(tetrahydro-2-furanylmethyl)benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as N-(2-Acetamido)-2-(tetrahydro-2-furanyl)benzamide, and its molecular formula is C16H20N2O3. In
Mechanism of Action
The mechanism of action of 2-(Acetylamino)-N-(tetrahydro-2-furanylmethyl)benzamide is not fully understood. However, studies have shown that this compound can induce apoptosis (programmed cell death) in cancer cells. It has also been found to inhibit the activity of certain enzymes that are involved in inflammation.
Biochemical and physiological effects:
This compound has been shown to have various biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the growth of cancer cells by inducing apoptosis. It has also been found to inhibit the activity of certain enzymes that are involved in inflammation. In addition, this compound has been shown to have low toxicity in animal models.
Advantages and Limitations for Lab Experiments
The advantages of using 2-(Acetylamino)-N-(tetrahydro-2-furanylmethyl)benzamide in lab experiments include its potential as a lead compound for the development of new drugs with improved pharmacological properties. This compound can also serve as a building block for the synthesis of new materials with unique properties. The limitations of using this compound in lab experiments include its complex synthesis method and the limited understanding of its mechanism of action.
Future Directions
There are several future directions for research on 2-(Acetylamino)-N-(tetrahydro-2-furanylmethyl)benzamide. One direction is to study the structure-activity relationship of this compound to identify more potent analogs with improved pharmacological properties. Another direction is to investigate the mechanism of action of this compound to understand its antitumor and anti-inflammatory activities. Additionally, this compound can be used as a building block for the synthesis of new materials with unique properties, and further research can explore the potential applications of these materials.
Synthesis Methods
The synthesis of 2-(Acetylamino)-N-(tetrahydro-2-furanylmethyl)benzamide can be achieved through a multi-step process. The first step involves the reaction of 2-nitrobenzoyl chloride with tetrahydrofuran in the presence of a base to form 2-(tetrahydro-2-furanyl)benzoyl chloride. The second step involves the reaction of the 2-(tetrahydro-2-furanyl)benzoyl chloride with ammonia and acetic anhydride to form this compound.
Scientific Research Applications
2-(Acetylamino)-N-(tetrahydro-2-furanylmethyl)benzamide has potential applications in various fields such as medicinal chemistry, drug discovery, and material science. In medicinal chemistry, this compound has been shown to have antitumor activity against various cancer cell lines. It has also been found to have potential as an anti-inflammatory agent. In drug discovery, this compound can serve as a lead compound for the development of new drugs with improved pharmacological properties. In material science, this compound can be used as a building block for the synthesis of new materials with unique properties.
properties
Molecular Formula |
C14H18N2O3 |
|---|---|
Molecular Weight |
262.3 g/mol |
IUPAC Name |
2-acetamido-N-(oxolan-2-ylmethyl)benzamide |
InChI |
InChI=1S/C14H18N2O3/c1-10(17)16-13-7-3-2-6-12(13)14(18)15-9-11-5-4-8-19-11/h2-3,6-7,11H,4-5,8-9H2,1H3,(H,15,18)(H,16,17) |
InChI Key |
JQKQHNYXRNFRPZ-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1=CC=CC=C1C(=O)NCC2CCCO2 |
Canonical SMILES |
CC(=O)NC1=CC=CC=C1C(=O)NCC2CCCO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[(2,4-dichlorophenyl)methyl]cyclopentanamine](/img/structure/B261409.png)
![2-[(2-Chloro-6-fluorobenzyl)amino]-2-methylpropan-1-ol](/img/structure/B261412.png)





![2-[1-(2-Chloro-6-fluorobenzyl)-2-piperazinyl]ethanol](/img/structure/B261422.png)

![2-[1-(2-Fluoro-4-methoxybenzyl)-2-piperazinyl]ethanol](/img/structure/B261424.png)
![2-[1-(Furan-3-ylmethyl)-3-oxopiperazin-1-ium-2-yl]acetate](/img/structure/B261428.png)
![2-[1-(3-Methyl-2-butenyl)-3-oxo-2-piperazinyl]acetic acid](/img/structure/B261429.png)
![2-[1-(3,4-Difluorobenzyl)-2-piperazinyl]ethanol](/img/structure/B261430.png)
![2-[1-(Cyclohexylmethyl)piperazin-2-yl]ethanol](/img/structure/B261435.png)